1,3-Diphenylguanidine hydrobromide is a complexing agent used in the detection of metals and organic bases. It is also used as an accelerator in the vulcanization of rubber . It is found in some rubber products .
The molecular formula of 1,3-Diphenylguanidine hydrobromide is C13H14BrN3 . Its average mass is 292.174 Da and its monoisotopic mass is 291.037109 Da .
1,3-Diphenylguanidine hydrobromide behaves as an amine. Amines are chemical bases that neutralize acids to form salts plus water. These acid-base reactions are exothermic . This chemical is incompatible with strong oxidizers .
1,3-Diphenylguanidine hydrobromide is a white or cream powder with a slight odour and bitter taste . It is slightly soluble in water, soluble in ethanol, chloroform, hot benzene, and hot toluene . It is easily soluble in dilute inorganic acids .
1,3-Diphenylguanidine hydrobromide is an organic compound that belongs to the class of guanidines, which are characterized by their dual amino groups and a carbon atom. This compound is particularly notable for its applications in the rubber industry as a vulcanization accelerator. Its ability to enhance the mechanical properties of rubber makes it an essential additive in the manufacturing of rubber products.
1,3-Diphenylguanidine hydrobromide can be synthesized from various precursors, including aniline and thiocarbonic derivatives. This compound falls under the broader category of diphenylguanidines, which are known for their diverse chemical properties and applications. The hydrobromide form indicates that it is combined with hydrobromic acid, enhancing its solubility and stability in certain applications.
The synthesis of 1,3-diphenylguanidine hydrobromide typically involves several methods:
The molecular formula of 1,3-diphenylguanidine hydrobromide is . The structure consists of two phenyl groups attached to a guanidine core, characterized by the following features:
1,3-Diphenylguanidine hydrobromide participates in various chemical reactions:
The mechanism by which 1,3-diphenylguanidine hydrobromide functions as a vulcanization accelerator involves:
1,3-Diphenylguanidine hydrobromide is primarily utilized in:
Contemporary catalytic approaches have revolutionized the synthesis of 1,3-diphenylguanidine (DPG), the precursor to its hydrobromide salt. A prominent advancement involves the copper-catalyzed oxidative desulfurization of thiourea derivatives under oxygen pressure. This method utilizes microchannel reactor technology to achieve exceptional efficiency, where diphenyl thiourea reacts with oxygen (0.25 MPa) in the presence of copper(II) acetate catalyst and ammonia water (24 wt.%) within a mixed acetone/ethyl acetate solvent system (3:1 v/v). The reaction proceeds at 60°C with a remarkably short residence time of 3 minutes, yielding DPG at 96.1% efficiency [1].
The microreactor’s design—featuring ten serially connected units (1.86 mL each)—ensures precise control over reaction parameters, overcoming limitations of batch processing. This continuous-flow system enhances mass/heat transfer and minimizes side reactions, representing a paradigm shift from traditional routes requiring stoichiometric oxidants like lead monoxide [3]. Copper acetate’s role is pivotal, facilitating sulfur oxidation and elimination as sulfate/sulfide intermediates while preventing catalyst poisoning through efficient ligand exchange [1] [5].
Table 1: Catalytic Performance in Continuous-Flow DPG Synthesis
Parameter | Value | Impact |
---|---|---|
Catalyst | Copper(II) acetate | Enables S-oxidation at mild conditions |
Temperature | 60°C | Optimizes kinetics, minimizes decomposition |
Residence Time | 3 min | Enhances throughput vs. batch (hours) |
Solvent Ratio (Acetone:EtOAc) | 3:1 | Maximizes substrate solubility |
Oxygen Pressure | 0.25 MPa (2.5 bar) | Drives oxidative desulfurization |
Yield | 96.1% | Reflects near-complete conversion |
Conversion of DPG to its hydrobromide salt necessitates precise stoichiometric control and crystallization engineering. The free base (DPG) is dissolved in an anhydrous alcoholic solvent (e.g., ethanol or methanol), followed by the dropwise addition of concentrated hydrobromic acid at 0–5°C. Maintaining this temperature range is critical to prevent solvolysis and hydrate formation. Research indicates that solvent polarity directly influences crystal morphology and purity: ethanol yields plate-like crystals with >99% purity, whereas isopropanol produces needle-like structures prone to occluding impurities [3] [5].
A key innovation is anti-solvent-assisted crystallization. Upon acid addition, diethyl ether is introduced to reduce solubility, triggering rapid nucleation. This method achieves a 93% recovery rate with residual solvent content below 50 ppm—crucial for pharmaceutical applications. pH monitoring is essential; the endpoint (pH 5.5–6.0) ensures complete protonation without degrading the guanidinium core. Advanced process analytical technology (PAT) tools, such as in-line FTIR, enable real-time tracking of protonation states, minimizing byproducts like N,N'-diphenylurea [3] [5].
Industrial translation faces three primary hurdles: reagent sustainability, waste stream management, and process intensification. Traditional DPG synthesis relied on condensing aniline with cyanogen bromide—a route abandoned due to cyanogen’s acute toxicity and low atom economy (<40%) [3]. Modern thiourea oxidation resolves toxicity but generates sulfide wastes (e.g., H₂S, sulfides), requiring oxidative scrubbing with hydrogen peroxide, which adds $15–20/kg to production costs [5].
Microreactors address mass transfer limitations in gas-liquid reactions but pose fouling risks from ammonium sulfate precipitates. Studies confirm that pulsed-flow operation reduces fouling by 70% in reactors with channel diameters >500 μm [1]. Additionally, solvent recovery via distillation must overcome azeotrope formation in acetone/ethyl acetate mixtures; extractive distillation with glycerol achieves 98% solvent purity but increases energy intensity [1].
Table 2: Industrial-Scale Production Challenges and Mitigation Strategies
Challenge | Cause | Mitigation Strategy |
---|---|---|
Sulfide Waste Generation | Desulfurization of thiourea | H₂O₂ oxidation to sulfate |
Reactor Fouling | Ammonium sulfate precipitation | Pulsed-flow operation + larger channels |
Solvent Azeotropes | Acetone/EtOAc mixture | Extractive distillation (glycerol) |
Polymorphism Control | Solvent-mediated crystal growth | Seeded cooling crystallization |
Aniline Impurities | Incomplete thiourea conversion | Reactive distillation with CS₂ removal |
For hydrobromide production, polymorphism control remains critical. Scale-up alters cooling kinetics, potentially yielding metastable forms with poor filtration characteristics. Seeding with Form I crystals at 70% supersaturation ensures consistent crystal habit. Furthermore, residual aniline from incomplete thiourea synthesis necessitates stringent purification; activated carbon treatment reduces aniline to <10 ppm, meeting ICH Q3A guidelines [5].
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